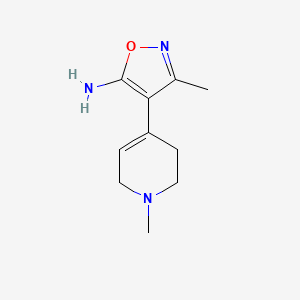

3-甲基-4-(1-甲基-1,2,3,6-四氢吡啶-4-基)异恶唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound has been explored in various studies. For instance, Banpurkar, Wazalwar, & Perdih (2018) synthesized derivatives of 3-methyl-4H-isoxazol-5-one and tested their antibacterial and antifungal activities . The alkynyl products have been used as intermediates for the synthesis of dialkyl-tetrazines through a sequence of hydrogenation and re-oxidation with unprecedented yields .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C10H15N3O/c1-7-9 (10 (11)14-12-7)8-3-5-13 (2)6-4-8/h3H,4-6,11H2,1-2H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.25 and is a solid in its physical form .科学研究应用

- Application : Researchers use this compound to study neurodegenerative processes, particularly in animal models. It can serve as a tool to investigate mechanisms related to Parkinson’s disease and evaluate potential therapeutic agents .

- Potential Use : Investigate whether this compound exhibits pesticidal or insecticidal properties. Its structural features could be relevant for designing safer and more effective agrochemicals .

Neuropharmacology and Parkinson’s Disease Research

Agrochemicals and Pest Control

未来方向

The future directions for this compound could involve further exploration of its biochemical and physiological effects, as well as its potential advantages and limitations in laboratory experiments. Additionally, its derivatives could be synthesized and tested for various activities, as demonstrated by Banpurkar, Wazalwar, & Perdih (2018) .

作用机制

Target of Action

Similar compounds have been shown to interact with monoamine oxidase a (mao-a) and b (mao-b) enzymes .

Mode of Action

Similar compounds have been shown to inhibit both mao-a and mao-b enzymatic activities . This inhibition can lead to increased levels of monoamine neurotransmitters in the brain .

Biochemical Pathways

The compound may affect the catabolism of dopamine, shifting it towards the catechol-O-methyltransferase (COMT)-dependent O-methylation . This shift can lower the production of free radicals and inhibit the formation of 3,4-dihydroxyphenylacetic acid (DOPAC) .

Pharmacokinetics

Similar compounds have been shown to cross the blood-brain barrier due to their lipophilic nature .

Result of Action

Similar compounds have been shown to increase monoamine neurotransmitter levels in the brain , which could potentially lead to neuroprotective activity .

属性

IUPAC Name |

3-methyl-4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-9(10(11)14-12-7)8-3-5-13(2)6-4-8/h3H,4-6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLZOODACUUEQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CCN(CC2)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3007728.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B3007731.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3007745.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3007746.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3007749.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3007751.png)